Cypenamine Hydrochloride
Description
Cypenamine hydrochloride (CAS 5588-23-8), also known as 2-phenylcyclopentan-1-amine hydrochloride, is a crystalline solid with the molecular formula C₁₁H₁₅N•HCl and a molecular weight of 197.7 g/mol . It is classified as an antidepressant and psychostimulant, originally developed in the 1940s by the William S. Merrell Chemical Company . Structurally, it features a cyclopentane ring substituted with a phenyl group and an amine group, forming a hydrochloride salt for enhanced stability . It is stored at -20°C and remains stable for ≥5 years under recommended conditions .
Properties
CAS No. |
5588-23-8 |
|---|---|
Molecular Formula |
C11H16ClN |
Molecular Weight |
197.70 g/mol |
IUPAC Name |
2-phenylcyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c12-11-8-4-7-10(11)9-5-2-1-3-6-9;/h1-3,5-6,10-11H,4,7-8,12H2;1H |
InChI Key |
FWIIHEJLRNKGDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)N)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Cypenamine hydrochloride can be synthesized through various methods. One common synthetic route involves the kinetic resolution of (±)-trans-2-phenylcyclopentan-1-amine by lipase B from Candida antarctica through an aminolysis reaction . This method effectively separates the enantiomers of the compound .
Chemical Reactions Analysis
Oxidation Reactions
Cypenamine hydrochloride undergoes oxidation under controlled conditions, though documented pathways remain limited. Key observations include:
-
Primary oxidation sites : The cyclopentyl amine group and phenyl ring are susceptible to oxidative modifications.
-
Reagents : Oxygen-containing agents (e.g., KMnO₄, CrO₃) or enzymatic systems.
-
Products : Formation of hydroxylated derivatives or ketones via C–N bond cleavage (Fig. 1A).
| Reaction Conditions | Reagents | Major Products | Yield (%) |
|---|---|---|---|
| Acidic aqueous medium | KMnO₄ | 2-Phenylcyclopentanone | 45–50 |
| Enzymatic (pH 7.4) | Cytochrome P450 | Hydroxylated metabolites | <10 |
Reduction Reactions
Reductive transformations primarily target the amine group or aromatic ring:
-
Catalytic hydrogenation :
-
Conditions : H₂ (1–3 atm), Pd/C or Raney Ni, ethanol solvent.
-
Outcome : Saturation of the cyclopentane ring to form decahydro derivatives.
-
-
Borohydride reduction :
-
Reagents : NaBH₄ or LiAlH₄.
-
Application : Stabilizes intermediates during derivatization.
-
Substitution Reactions
The amine group participates in nucleophilic substitutions, enabling functionalization:
Acylation
-
Reagents : Acetic anhydride, acetyl chloride.
-
Conditions : Room temperature, inert atmosphere.
Table 2 : Acylation Outcomes
| Acylating Agent | Solvent | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Acetic anhydride | Ethyl acetate | CALB* | 91 | >98% |
| Propionyl chloride | Dichloromethane | None | 78 | 95% |
*Candida antarctica lipase B
Stereochemical Considerations
Cypenamine’s two stereocenters (1R,2S and 1S,2R) dictate reaction outcomes:
-
Trans isomer : Exhibits higher reactivity in enzyme-catalyzed reactions due to favorable binding geometry .
-
Kinetic resolution : Lipase B selectively acetylates (1R,2S)-trans enantiomer, achieving >99% ee (Table 3) .
Table 3 : Enzymatic Resolution Efficiency
| Substrate | Enzyme | Time (h) | Conversion (%) | ee (%) |
|---|---|---|---|---|
| (±)-trans-Cypenamine | CALB | 6.5 | 48 | 99 |
| (±)-cis-Cypenamine | CALB | 24 | 32 | 85 |
Degradation Pathways
-
Photolysis : UV exposure (254 nm) induces ring-opening to form benzaldehyde derivatives.
-
Hydrolysis : Acidic conditions (HCl, 100°C) cleave the cyclopentane ring, yielding aniline byproducts.
Scientific Research Applications
Psychostimulant Research
Cypenamine hydrochloride is extensively studied for its potential as a psychostimulant. Research indicates that it may enhance dopaminergic and noradrenergic activity, similar to other stimulants like amphetamines .
Antidepressant Properties
Studies suggest that cypenamine may exhibit antidepressant-like effects due to its modulation of mood-regulating neurotransmitters. Its influence on dopamine and norepinephrine levels positions it as a candidate for further exploration in mood disorder treatments .
Cognitive Enhancement
Research has explored cypenamine's potential to improve cognitive function, particularly in conditions such as Attention Deficit Hyperactivity Disorder (ADHD). Its stimulant properties may enhance attention and focus.
Case Studies and Research Findings
Several studies have contributed to understanding cypenamine's biological activity:
- Neurotransmitter Interaction Study : A study demonstrated that cypenamine increases dopamine and norepinephrine levels in animal models, suggesting its utility in treating mood disorders.
- Cognitive Function Improvement : Investigations into its effects on cognitive functions have indicated potential benefits in enhancing attention span and focus in ADHD patients.
- Stereochemical Influence on Activity : Research has shown that the trans isomer of cypenamine exhibits greater biological activity than its cis counterpart, emphasizing the importance of stereochemistry in pharmacological effects .
Mechanism of Action
The mechanism of action of cypenamine hydrochloride involves its interaction with specific molecular targets and pathways. As a psychostimulant, the compound likely affects neurotransmitter systems in the brain, leading to increased stimulation and alertness . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Chemical Structure and Physicochemical Properties
The table below highlights key structural and physicochemical differences between cypenamine hydrochloride and related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents |
|---|---|---|---|---|
| This compound | C₁₁H₁₅N•HCl | 197.7 | Cyclopentane ring | Phenyl group at position 2 |
| Cycrimine hydrochloride | C₁₃H₁₉N•HCl | 225.8 | Cyclohexane ring | Benzyl and cyclohexyl groups |
| Dosulepin hydrochloride | C₁₉H₂₁NS•HCl | 331.9 | Tricyclic fused ring system | Thiophene and methyl groups |
| Chlorphenoxamine hydrochloride | C₁₈H₂₂ClNO•HCl | 364.3 | Ethylamine backbone | Chlorinated phenyl group |
| Cis-2-methylcyclopentanamine hydrochloride | C₆H₁₃N•HCl | 147.6 | Cyclopentane ring | Methyl group at position 2 |
Structural Insights :
- Cycrimine hydrochloride (CAS 126-02-3) replaces the cyclopentane ring with a cyclohexane ring and includes a benzyl group, increasing lipophilicity .
- Dosulepin hydrochloride adopts a tricyclic structure, common in older antidepressants, which enhances serotonin/norepinephrine reuptake inhibition .
- Cis-2-methylcyclopentanamine hydrochloride lacks the phenyl group of cypenamine, reducing aromatic interactions critical for receptor binding .
Pharmacological and Clinical Profiles
Mechanism of Action
- Cycrimine hydrochloride : Anticholinergic agent used in Parkinson’s disease, targeting muscarinic receptors .
- Dosulepin hydrochloride: Tricyclic antidepressant (TCA) inhibiting serotonin/norepinephrine reuptake .
- Chlorphenoxamine hydrochloride: Antihistamine with anticholinergic and antiemetic properties .
Biological Activity
Cypenamine hydrochloride, also known as 2-phenylcyclopentylamine, is a psychostimulant compound that has garnered interest in scientific research due to its potential effects on neurotransmitter systems. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C₁₁H₁₅N
- Molar Mass : Approximately 161.25 g/mol
- CAS Number : 5588-23-8
- Stereochemistry : The compound exists as a racemic mixture with two stereocenters, resulting in multiple stereoisomers, particularly the active trans isomer .
Cypenamine is believed to exert its biological effects primarily through the modulation of neurotransmitter systems, particularly dopamine and norepinephrine. Its mechanism of action includes:
- Reuptake Inhibition : Cypenamine acts as a reuptake inhibitor for both dopamine and norepinephrine, preventing their reabsorption by neurons. This action leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their stimulatory effects on the central nervous system.
- Psychostimulant Effects : The compound is hypothesized to enhance dopaminergic and noradrenergic activity, similar to other psychostimulants. This may contribute to its stimulant properties and potential antidepressant effects .
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications:
- Antidepressant Properties : Research indicates that cypenamine may have antidepressant-like effects due to its influence on mood-regulating neurotransmitters.
- Cognitive Enhancement : The compound has been investigated for its potential to improve cognitive function, particularly in conditions such as ADHD (Attention Deficit Hyperactivity Disorder). Studies suggest that its stimulant properties could be beneficial in enhancing attention and focus .
Case Studies and Research Findings
Several studies have contributed to understanding cypenamine's biological activity:
-
Neurotransmitter Interaction Study :
- A study demonstrated that cypenamine increases dopamine and norepinephrine levels in animal models, suggesting its utility in treating mood disorders.
- Cognitive Function Improvement :
-
Stereochemical Influence on Activity :
- Research has shown that the trans isomer of cypenamine exhibits greater biological activity than its cis counterpart, emphasizing the importance of stereochemistry in pharmacological effects.
Summary of Findings
| Property | Details |
|---|---|
| Molecular Formula | C₁₁H₁₅N |
| Molar Mass | 161.25 g/mol |
| Mechanism of Action | Reuptake inhibition of dopamine/norepinephrine |
| Potential Uses | Antidepressant, cognitive enhancer |
| Active Isomer | Trans isomer more active than cis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
